Cas no 2171822-90-3 (3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid)

3-シクロペンチル-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ペンタン酸は、Fmoc保護基を有する非天然アミノ酸誘導体であり、ペプチド合成における重要な構築ブロックとして利用されます。この化合物の特徴は、シクロペンチル基による立体障害とFmoc基の高い反応性を兼ね備えている点にあります。有機溶媒への溶解性が良好で、固相ペプチド合成(SPPS)において効率的なカップリング反応が可能です。また、酸性条件下での脱保護プロセスが温和なため、酸に敏感な官能基を有するペプチド合成に特に適しています。医薬品中間体や生物活性ペプチドの開発において、構造多様性を導入する際の有用な試薬です。

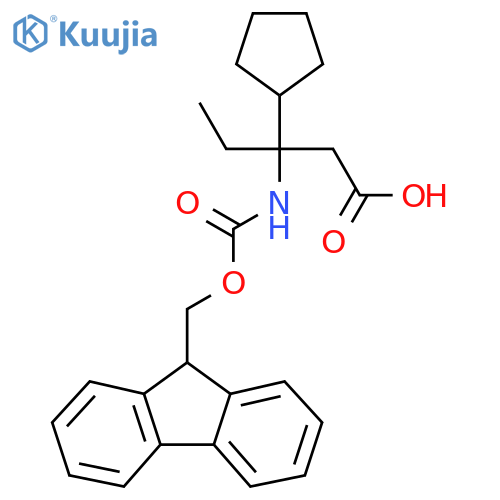

2171822-90-3 structure

商品名:3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid

3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid

- EN300-1287166

- 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

- 2171822-90-3

-

- インチ: 1S/C25H29NO4/c1-2-25(15-23(27)28,17-9-3-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)

- InChIKey: GOQPXHZMMDDWNF-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(=O)O)(CC)C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 407.20965841g/mol

- どういたいしつりょう: 407.20965841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 594

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1287166-100mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 100mg |

$1761.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-1000mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 1000mg |

$2002.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-250mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 250mg |

$1841.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-1.0g |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1287166-2500mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 2500mg |

$3925.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-5000mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 5000mg |

$5807.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-10000mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 10000mg |

$8611.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-50mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 50mg |

$1682.0 | 2023-10-01 | ||

| Enamine | EN300-1287166-500mg |

3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |

2171822-90-3 | 500mg |

$1922.0 | 2023-10-01 |

3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

2171822-90-3 (3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 4964-69-6(5-Chloroquinaldine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量